![molecular formula C11H15NO B2686024 4-Methyl-2-(2-propyloxiran-2-yl)pyridine CAS No. 2248349-19-9](/img/structure/B2686024.png)
4-Methyl-2-(2-propyloxiran-2-yl)pyridine
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Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives is a complex process that often involves multiple steps. For instance, a new copolymer was synthesized via the reaction of a new pyridine-containing dibromo compound with a thiophene-based diboronic ester via Suzuki cross-coupling reactions . Another study reported the synthesis of a novel methyl substituted pyridine Schiff base by reacting 2,4-dihydroxybenzaldehyde and 2-amino-4-methylpyridine .Molecular Structure Analysis
Pyridine molecules have been widely used to improve the performances of perovskite solar cells . The molecular structure of pyridine derivatives can greatly influence their surface-defect passivation and long-term stability .Chemical Reactions Analysis
Pyridine derivatives are known to undergo a variety of chemical reactions. For example, acid anhydrides react with pyridine to form carboxylic acids . Additionally, pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .Physical And Chemical Properties Analysis
Pyridine is a valuable nitrogen-based heterocyclic compound which is present not only in a large number of naturally occurring bioactive compounds, but is also widely used in drug designing and development in pharmaceuticals as well as a precursor to agrochemicals and chemical-based industries .Mechanism of Action
The mechanism of action of pyridine derivatives can vary depending on their structure and the specific application. For instance, some pyridine derivatives have shown anti-inflammatory effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Future Directions
Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space. In the next few years, a larger share of novel pyridine-based drug candidates is expected .
properties
IUPAC Name |
4-methyl-2-(2-propyloxiran-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-5-11(8-13-11)10-7-9(2)4-6-12-10/h4,6-7H,3,5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWHUCVDWIXNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CO1)C2=NC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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